molecular formula C6H14N2O B021127 2,5-Bis(aminomethyl)tetrahydrofuran CAS No. 66918-21-6

2,5-Bis(aminomethyl)tetrahydrofuran

Cat. No.: B021127
CAS No.: 66918-21-6
M. Wt: 130.19 g/mol
InChI Key: XEXIPRQHXNUUAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Bis(aminomethyl)tetrahydrofuran is an organic compound with the molecular formula C6H14N2O It is a derivative of tetrahydrofuran, featuring two aminomethyl groups attached to the 2 and 5 positions of the tetrahydrofuran ring

Scientific Research Applications

2,5-Bis(aminomethyl)tetrahydrofuran has several scientific research applications:

Future Directions

The development of facile protocols for the selective synthesis of biomass-derived diamine is a highly desirable pursuit in the field of heterogeneous catalysis . The application of renewable resources to replace fossil resources for the production of primary diamines is highly desired . Therefore, the development of effective methods for the preparation of diamines from bio-based renewable materials is an attractive prospect in view of establishing the sustainable development of societies .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Bis(aminomethyl)tetrahydrofuran can be synthesized through the reductive amination of 2,5-diformylfuran. The process involves the following steps:

Industrial Production Methods

Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(aminomethyl)tetrahydrofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: It can be further reduced to form tetrahydrofuran derivatives with different functional groups.

    Substitution: The aminomethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of catalysts like Palladium on carbon (Pd/C) is commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Imines or nitriles.

    Reduction: Tetrahydrofuran derivatives with different functional groups.

    Substitution: Various substituted tetrahydrofuran derivatives.

Comparison with Similar Compounds

Similar Compounds

    2,5-Bis(aminomethyl)furan: A similar compound with a furan ring instead of a tetrahydrofuran ring.

    2,5-Bis(hydroxymethyl)tetrahydrofuran: Another derivative of tetrahydrofuran with hydroxymethyl groups instead of aminomethyl groups.

Uniqueness

2,5-Bis(aminomethyl)tetrahydrofuran is unique due to its combination of aminomethyl groups and a tetrahydrofuran ring, which imparts specific reactivity and properties that are valuable in polymer chemistry and materials science. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

[5-(aminomethyl)oxolan-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c7-3-5-1-2-6(4-8)9-5/h5-6H,1-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXIPRQHXNUUAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1CN)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30467021
Record name 2,5-BIS(AMINOMETHYL)TETRAHYDROFURAN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66918-21-6
Record name 2,5-BIS(AMINOMETHYL)TETRAHYDROFURAN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methanesulphonyl chloride (307.8 g, 2.7 mol) is added dropwise to a solution of tetrahydrofuran-2,5-dimethanol (118.8 g, 900 mmol) and of triethylamine (454.5 g, 4500 mmol) in 1.54 L of dichloromethane at 0° C. The reaction medium is maintained at 0° C. for 1 hour, ice-cold water is then added and the organic phase is separated out and washed with 500 mL of dilute (1 M) hydrochloric acid solution. The organic phase is separated out and then washed with 500 mL of saturated aqueous NaHCO3 solution. The organic phase is finally separated out and concentrated to give 236.7 g of (tetrahydrofuran-2,5-diyl)bis(methylene) dimethanesulphonate in the form of a brown oil in a purity equal to 96% (determined by LCMS). Reaction yield: 91.0%. A solution of (tetrahydrofuran-2,5-diyl)bis(methylene) dimethanesulphonate (236.7 g, 821.7 mmol) and NaN3 (270.0 g, 4.1094 mol) in DMSO (1.350 L) is heated at 95° C. and stirred overnight. The reaction medium is added to ice-cold water and extracted with 3 times 700 mL of ethyl acetate. The extracts (phase containing ethyl acetate) are successively washed with water, saturated aqueous NaHCO3 solution and dried overnight on MgSO4 and then filtered to remove the MgSO4. The phase containing the ethyl acetate is concentrated to give 166.5 g of 2,5-bis(azidomethyl)tetrahydrofuran in the form of a brown oil. A mixture of 2,5-bis(azidomethyl)tetrahydrofuran (166.5 g) and of Pd-C (10%, 10.8 g) in methanol (2.7 L) is stirred overnight at room temperature under 1 atm of H2. The reaction medium is filtered and the filtrate is concentrated under vacuum to give 90.0 g of 2,5-bis(aminomethyl)tetrahydrofuran in the form of a yellow oil. The total yield for the 3 successive reactions is 75%. The process for synthesizing 2,5-bis(aminomethyl)tetrahydrofuran gives a 90/10 mixture of the cis/trans isomers according to 13C NMR analysis in deuterated methanol.
Name
2,5-bis(azidomethyl)tetrahydrofuran
Quantity
166.5 g
Type
reactant
Reaction Step One
Quantity
2.7 L
Type
solvent
Reaction Step Two
Name
Quantity
10.8 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Bis(aminomethyl)tetrahydrofuran
Reactant of Route 2
2,5-Bis(aminomethyl)tetrahydrofuran
Reactant of Route 3
2,5-Bis(aminomethyl)tetrahydrofuran
Reactant of Route 4
2,5-Bis(aminomethyl)tetrahydrofuran
Reactant of Route 5
2,5-Bis(aminomethyl)tetrahydrofuran
Reactant of Route 6
2,5-Bis(aminomethyl)tetrahydrofuran
Customer
Q & A

Q1: What are the potential applications of 2,5-Bis(aminomethyl)tetrahydrofuran in material science?

A1: this compound is a valuable diamine monomer used in the synthesis of polyimides. [] Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. These properties make them suitable for various applications, including aerospace components, microelectronics, and high-temperature coatings. [] The incorporation of this compound into the polyimide backbone can potentially influence the polymer's flexibility, solubility, and other properties.

Q2: How does the stereochemistry of this compound influence its use in supramolecular chemistry?

A2: The stereochemistry of this compound plays a crucial role in its application for synthesizing chiral macrocycles. The research highlights the use of enantiomerically pure (+)-(2S,5S)-trans-2,5-Bis(aminomethyl)tetrahydrofuran as a building block for creating a tetraazacrown ether with D4 symmetry. [] This specific configuration allows for the controlled assembly of a macrocycle with a defined shape and chirality, which is essential for applications in enantioselective catalysis, molecular recognition, and chiral separation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.